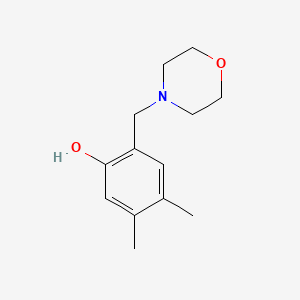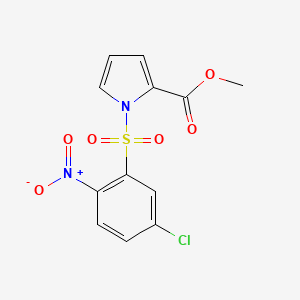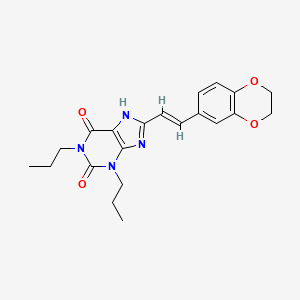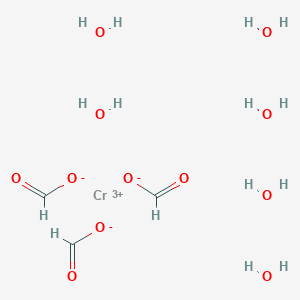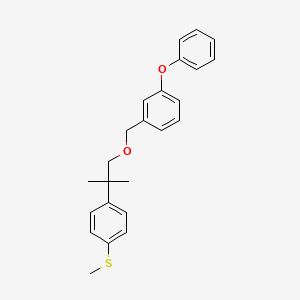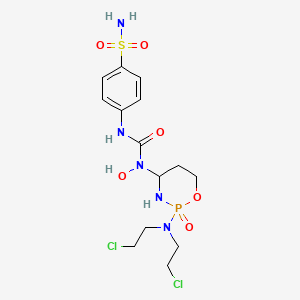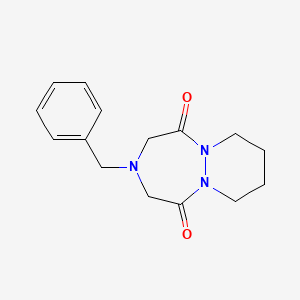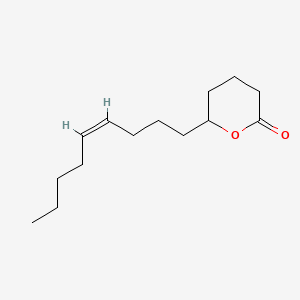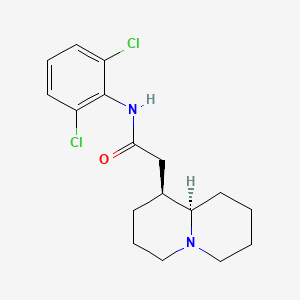
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine moiety linked to an azabicyclooctane structure, making it a unique molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride typically involves the reaction of phthalazine derivatives with azabicyclooctane intermediates. The reaction conditions often require the use of solvents such as ethylene glycol and catalysts to facilitate the formation of the desired product . Specific details on the synthetic routes and reaction conditions can vary, but the general approach involves the formation of a phthalazinyloxy linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinyloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the phthalazine or azabicyclooctane moieties.
Scientific Research Applications
3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(1-Phthalazinyloxy)-1-azabicyclo(2.2.2)octane monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazine moiety may play a role in binding to these targets, while the azabicyclooctane structure could influence the compound’s overall stability and reactivity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
1-(1′-Phthalazinyl)-3-phenyl-5-arylfomazans: These compounds share the phthalazine moiety but differ in their overall structure and functional groups.
4-Hydroxy-2-quinolones: While not structurally identical, these compounds exhibit similar biological activities and are used in related research areas.
Uniqueness
3-(1-Phthalazinyloxy)-1-azabicyclo(222)octane monohydrochloride is unique due to its combination of the phthalazine and azabicyclooctane structures, which confer distinct chemical and biological properties
Properties
CAS No. |
149350-04-9 |
|---|---|
Molecular Formula |
C15H18ClN3O |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-3-yloxy)phthalazine;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-2-4-13-12(3-1)9-16-17-15(13)19-14-10-18-7-5-11(14)6-8-18;/h1-4,9,11,14H,5-8,10H2;1H |
InChI Key |
NJAQROKEWALNRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NN=CC4=CC=CC=C43.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


